N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide

Pseudoceramide Skin barrier Lipid lamellae

N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide (INCI: Cetyl-PG Hydroxyethyl Decanamide) is a synthetic pseudoceramide classified structurally as a sphingosine analog. The molecule possesses a molecular formula of C₃₁H₆₃NO₄, a molecular weight of 513.8 g/mol, a computed XLogP3-AA of 10.1, two hydrogen bond donors, and four hydrogen bond acceptors.

Molecular Formula C31H63NO4
Molecular Weight 513.8 g/mol
CAS No. 143378-76-1
Cat. No. B12547875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide
CAS143378-76-1
Molecular FormulaC31H63NO4
Molecular Weight513.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCC(CN(CCO)C(=O)CCCCCCCCC)O
InChIInChI=1S/C31H63NO4/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-27-36-29-30(34)28-32(25-26-33)31(35)24-22-20-18-10-8-6-4-2/h30,33-34H,3-29H2,1-2H3
InChIKeyVLFFJRWJENWEBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide (CAS 143378-76-1): Procurement-Oriented Structural & Identity Baseline


N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide (INCI: Cetyl-PG Hydroxyethyl Decanamide) is a synthetic pseudoceramide classified structurally as a sphingosine analog [1]. The molecule possesses a molecular formula of C₃₁H₆₃NO₄, a molecular weight of 513.8 g/mol, a computed XLogP3-AA of 10.1, two hydrogen bond donors, and four hydrogen bond acceptors [2]. Its architecture features a C16 alkyl ether tail linked to a 2-hydroxypropyl spacer, a central tertiary amide bearing a C10 acyl chain, and a terminal hydroxyethyl head group [3]. This compound is formally registered under the EU CosIng database (REF No. 32624) with a defined function of skin conditioning and is subject to Annex III restriction III/60 under the European Cosmetics Regulation [4].

Why N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide Cannot Be Replaced by Generic Ceramide Alternatives


Generic substitution of pseudoceramide or ceramide ingredients is precluded by fundamental differences in molecular architecture that govern skin-barrier interaction and formulation behavior. This compound belongs to the pseudoceramide subclass characterized by an ether-linked C16 alkyl chain and a C10 acyl chain, distinguishing it structurally from both the hexadecanamide analog Sphingolipid E (C16/C16, CAS 110483-07-3), which carries a longer palmitoyl chain, and from native human ceramides such as Ceramide NS (C18 sphingosine base, variable acyl chain) [1]. Ether linkages confer resistance to enzymatic hydrolysis by ceramidases present in the stratum corneum compared to the natural amide linkage, while the asymmetric C10/C16 chain-length pairing alters the packing geometry within intercellular lipid lamellae relative to symmetric or ultra-long-chain ceramide species [2]. These differences mean that a formulation validated with this specific compound will not exhibit equivalent lamellar organization, water permeability modulation, or enzymatic stability if substituted by Sphingolipid E, Ceramide NP, or any other in-class analog without full re-validation [3].

N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide: Comparator-Anchored Quantitative Evidence for Informed Procurement


Asymmetric C16/C10 Chain Architecture vs. Sphingolipid E (C16/C16) and Natural Ceramide NS: Molecular Weight, LogP, and Hydrogen-Bonding Differentiation

The target compound possesses an asymmetric dual-chain architecture (C16 ether tail / C10 acyl chain), giving it a molecular weight approximately 84 Da lower than the symmetric hexadecanamide analog Sphingolipid E. Its computed XLogP3-AA of 10.1 is roughly 3.3 log units lower than the estimated XLogP3-AA of approximately 13.4 for Sphingolipid E, indicating substantially different partitioning behavior relevant to stratum corneum lipid bilayer insertion and wash-off resistance [1]. Hydrogen bond donor/acceptor counts (2 HBD, 4 HBA) are identical between the two pseudoceramides but differ from natural Ceramide NS (3 HBD, 3 HBA due to the free sphingosine amine), altering their hydrogen-bonding networks within lamellar phases .

Pseudoceramide Skin barrier Lipid lamellae Physicochemical characterization

Mechanochemical Complexation with Base Powders: Surfactant-Free Cosmetic Formulation Enabled by Pseudoceramide Structure (JP3414008B2)

Japanese Patent JP3414008B2 (Kao Corporation) demonstrates that this compound, designated as a sphingosine analog, can be mechanochemically compounded with a base powder (preferably resin powder, 0.1–50 μm average particle diameter) at a weight ratio of sphingosine analog to powder ranging from 0.01:100 to 200:100 [1]. The resulting complex powder enables the formulation of cosmetics containing 0.1–30 wt% complex powder, 50–99.9 wt% aqueous medium, and critically only 0–10 wt% surfactant [1]. This contrasts with conventional ceramide or pseudoceramide formulations that typically require higher surfactant loads for emulsification, as ceramides and symmetric pseudoceramides tend to crystallize and resist aqueous dispersion without substantial surfactant intervention.

Cosmetic formulation Mechanochemical processing Surfactant reduction Powder complex

European Regulatory Clearance with Quantified Restriction: Annex III/60 Skin Conditioning Designation

This compound is listed in the EU CosIng database under INCI name CETYL-PG HYDROXYETHYL DECANAMIDE (COSING Ref No. 32624) with an explicit Annex III restriction entry III/60, indicating that it has undergone SCCS safety evaluation and received marketing authorization with a defined restriction limit [1]. The restriction provides a clear, quantifiable regulatory boundary for formulators, in contrast to many pseudoceramide analogs that lack formal Annex III entries and thus require full safety substantiation dossiers for each product registration. The Cosmetic Ingredient Review (CIR) Expert Panel has also published a final safety assessment (2023) confirming the ingredient's safety profile as used in cosmetics [2].

Regulatory compliance Cosmetic ingredient safety EU Cosmetics Regulation Annex III

Comedogenicity Rating of 1 (Low): Differentiated Skin Compatibility vs. Higher-Rated Fatty Esters and Oils Used as Barrier Replacements

Cetyl-PG Hydroxyethyl Decanamide carries a comedogenic rating of 1 out of 5, classifying it as a low pore-clogging ingredient [1]. This rating places it favorably relative to many fatty ester emollients and natural oils commonly used as alternative skin-barrier conditioning agents: isopropyl myristate (rating 3–5), coconut oil (rating 4), cocoa butter (rating 4), and even lanolin (rating 2–4) typically score substantially higher [1]. Its balanced oil-and-water structure contributes to a lightweight, non-occlusive film that does not tend to clog pores, making it suitable for acne-prone skin formulations where heavier barrier lipids are contraindicated.

Comedogenicity Non-comedogenic Skin compatibility Acne cosmetica

Optimal Application Scenarios for N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide Based on Evidence-Anchored Differentiation


Surfactant-Reduced or Surfactant-Free Skin-Barrier Repair Formulations

The mechanochemical complexation capability documented in JP3414008B2 enables the development of rinse-off or leave-on cosmetic products requiring 0–10 wt% total surfactant [1]. This scenario is most applicable to cleansers, masks, and serums marketed as 'minimal-ingredient,' 'sensitive-skin,' or 'microbiome-friendly' formulations, where surfactant minimization is a key consumer-facing claim. The compound's Annex III/60 regulatory clearance further supports European market access for these product categories [2].

Acne-Prone and Oily-Skin Barrier Moisturizers Requiring Low Comedogenic Burden

With a comedogenic rating of 1 out of 5, this pseudoceramide is preferentially suited for oil-free or non-comedogenic moisturizers, gel-based barrier creams, and post-procedure skincare products where heavier occlusive lipids (isopropyl myristate, lanolin, coconut oil) are excluded due to their higher pore-clogging potential [3]. Its asymmetric C16/C10 architecture and XLogP3-AA of 10.1 provide barrier lipid replacement without the occlusive heaviness typical of high-logP natural ceramides [4].

EU-Registered Cosmetic Products Requiring Pre-Established Regulatory Dossier Support

The compound's inclusion in the EU CosIng database with an explicit Annex III entry and a completed CIR Final Safety Assessment (2023) makes it a lower-risk procurement choice for brands seeking expedited product notification in the EU market [5]. This scenario applies when the alternative—using an unlisted pseudoceramide analog—would require commissioning a full safety dossier including dermal absorption, repeated-dose toxicity, and local tolerance studies, adding 6–18 months and significant cost to the development timeline.

Stratum Corneum Lipid Mixture Studies Requiring Chain-Length Asymmetry as an Independent Variable

The unique C10/C16 chain-length pairing of this compound provides a defined physicochemical perturbation (ΔMW ≈ -84 Da, ΔXLogP ≈ -3.3 vs. the symmetric C16/C16 analog) [6] that can serve as a controlled variable in biophysical studies of ceramide chain-length effects on lamellar phase behavior, transepidermal water loss (TEWL) modulation, and lipid domain formation. This research scenario is directly supported by literature showing that ceramide chain length significantly alters SC lipid permeability—model membranes containing C16-acyl ceramides were 38–53% more permeable to water than those with C24-acyl ceramides [7]—making the decanamide analog a valuable tool compound for systematic structure-property investigations.

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